molecular formula C16H16N4O2S2 B12131124 N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B12131124
M. Wt: 360.5 g/mol
InChI Key: DUJROPQOWUUJIO-UHFFFAOYSA-N
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Description

N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 3. The triazole ring is further functionalized via a sulfanyl bridge to an acetamide group, which is linked to a 3-methoxyphenyl aromatic system.

The compound’s design leverages the triazole ring’s stability and hydrogen-bonding capacity, the thiophene group’s electron-rich aromaticity, and the methoxyphenyl moiety’s polarity. Such features are critical for modulating solubility, bioavailability, and target interactions in biological systems.

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N4O2S2/c1-20-15(13-7-4-8-23-13)18-19-16(20)24-10-14(21)17-11-5-3-6-12(9-11)22-2/h3-9H,10H2,1-2H3,(H,17,21)

InChI Key

DUJROPQOWUUJIO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclization and Functionalization

In a representative protocol, 4-methyl-5-thiophen-2-yl-4H-1,2,4-triazole-3-thiol is synthesized by reacting methylhydrazinecarbothioamide with thiophene-2-carbonyl chloride. The reaction proceeds in anhydrous THF at 60°C for 12 hours, yielding the triazole-thiol intermediate with 85% efficiency. The methyl group at N4 enhances regioselectivity, as noted in comparative studies.

Thioether Linkage Formation

The thioether (-S-) bridge connects the triazole core to the acetamide moiety. This step typically employs nucleophilic displacement using chloroacetamide derivatives.

Alkylation Conditions

A mixture of 4-methyl-5-thiophen-2-yl-4H-1,2,4-triazole-3-thiol (10 mmol), chloro-N-(3-methoxyphenyl)-acetamide (10 mmol), and K₂CO₃ (2.0 g) in dry acetone is refluxed for 3 hours. The base deprotonates the thiol, enabling attack on the chloroacetamide’s α-carbon. Post-reaction filtration and ethanol recrystallization yield the thioether product with 92% purity.

Table 1: Optimization of Thioether Formation

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃Acetone60392
NaHTHF25678
Et₃NDCM40485

Acetamide Synthesis

The acetamide side chain is introduced via acylation of 3-methoxyaniline.

Acyl Chloride Preparation

2-Chloroacetyl chloride is reacted with 3-methoxyaniline in THF under N₂. Triethylamine (1.1 eq) neutralizes HCl, driving the reaction to completion within 2 hours at 0–5°C. The resultant chloro-N-(3-methoxyphenyl)-acetamide is isolated via vacuum filtration (Yield: 89%).

Alternative Amide Coupling

In modified protocols, 2-(4-methyl-5-thiophen-2-yl-4H-1,2,4-triazol-3-ylsulfanyl)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with 3-methoxyaniline in THF at room temperature affords the target acetamide in 82% yield.

Spectroscopic Characterization

Structural validation relies on NMR, IR, and mass spectrometry.

NMR Analysis

  • ¹H NMR (CDCl₃): δ 9.4 (s, 1H, NH), 6.7–8.3 (m, 13H, ArH), 4.9 (s, 2H, SCH₂), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR: Peaks at 168.5 ppm (C=O), 152.3 ppm (triazole C3), and 112–160 ppm (aromatic carbons).

IR Spectroscopy

Strong absorption at 3240 cm⁻¹ (N-H stretch) and 1670 cm⁻¹ (C=O stretch). The thioether linkage exhibits a characteristic C-S vibration at 680 cm⁻¹.

Mechanistic Insights

The reaction mechanism proceeds through a nucleophilic aromatic substitution (SNAr) pathway. Deprotonation of the triazole-thiol by K₂CO₃ generates a thiolate ion, which attacks the electrophilic α-carbon of chloroacetamide. The methoxy group on the phenyl ring enhances electron density, stabilizing transition states and improving yields.

Challenges and Optimization

Byproduct Formation

Oxidation of the thioether to sulfoxide or sulfone derivatives is a common side reaction, particularly with strong oxidizing agents. Using anhydrous conditions and inert atmospheres minimizes this issue.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates compared to non-polar media. For instance, acetone increases yield by 15% over toluene due to better solubility of ionic intermediates.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodKey StepYield (%)Purity (%)Reference
Cyclization + AlkylationK₂CO₃ in acetone9299
Direct AcylationSOCl₂ activation8295
Microwave-Assisted Synthesis150 W, 15 min8897

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, alkylating agents, and nucleophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Halogenated, alkylated, and other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases, including its use in drug discovery and development.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition or Activation of Pathways: The compound can inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

Anti-Exudative Activity

  • The target compound shares structural motifs with 2-((4-amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfonyl)-N-acetamides, which demonstrated dose-dependent anti-exudative activity (10 mg/kg) in murine models, comparable to diclofenac sodium (8 mg/kg) . However, substitution of furan with thiophene (as in the target compound) may improve metabolic stability due to thiophene’s resistance to oxidative degradation .

Lipophilicity and Solubility

  • The 3-methoxyphenyl group in the target compound contributes moderate polarity (logP ~2.8), whereas analogues with chloro/fluoro substituents (e.g., N-(3-chloro-4-fluorophenyl)-derivative ) exhibit higher logP values (~3.5), favoring membrane permeability but reducing aqueous solubility.

Key Research Findings

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, F) on the arylacetamide moiety enhance target affinity in inflammatory pathways but may increase cytotoxicity .
  • Bulky substituents (e.g., tert-butyl in ) reduce solubility but improve binding pocket occupancy in enzyme inhibition assays.

Thiophene vs. Furan Comparison :

  • Thiophene-containing derivatives (e.g., the target compound) show ~20% higher plasma stability compared to furan analogues due to reduced susceptibility to CYP450-mediated oxidation .

Biological Activity

N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Structural Overview

The compound features:

  • A methoxyphenyl group
  • A triazole ring
  • A thiophenyl moiety

These components contribute to the compound's reactivity and interactions with biological targets, suggesting a wide range of potential pharmacological applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Triazole derivatives are known for their anticancer properties. For example, compounds containing the triazole core have shown significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that specific derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Activity :
    • The presence of sulfur in the triazole structure enhances antimicrobial properties. Compounds with similar thiophenic substitutions have been reported to exhibit activity against pathogens, including Mycobacterium tuberculosis .
  • Anti-inflammatory Effects :
    • Some triazole derivatives have been linked to anti-inflammatory activities, potentially making them candidates for treating inflammatory diseases .

Synthesis and Evaluation

A study synthesized various triazole derivatives and evaluated their biological activities. The findings indicated that certain derivatives showed promising antimycobacterial activity against drug-resistant strains of M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance, variations in the substituents on the triazole ring can significantly affect its potency against different biological targets. A comparative analysis of structurally related compounds revealed how specific modifications could lead to improved anticancer or antimicrobial activities .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideThiadiazole coreAnticancerExhibits stronger cytotoxicity against specific cancer cell lines
5-(pyridin-3-yl)-4H-[1,2,4]triazolTriazole ringAntifungalLacks thiophenic substitution but retains triazole properties
N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamideTriazole and sulfur linkageAnticancerDifferent substituents on pyridyl ring alter activity profile

This table illustrates how structural variations influence biological activity and provides insights into the unique properties of N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yldisulfanyl)-acetamide.

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide?

Answer:
The synthesis typically involves two key steps:

Formation of the triazole-thione core : Starting from 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione, the thione group is activated using aqueous KOH in ethanol, followed by nucleophilic substitution with chloroacetamide derivatives .

Acetamide coupling : The activated thione reacts with N-(3-methoxyphenyl)-2-chloroacetamide under reflux conditions to form the target compound. Purification involves precipitation in water and recrystallization from ethanol .
Key considerations : Solvent choice (ethanol/water mixtures) and stoichiometric ratios (1:1 for thione:chloroacetamide) are critical to minimize side products like disulfides or over-alkylation .

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3_3), thiophene (δ ~6.8–7.5 ppm), and triazole protons (δ ~8.2–8.5 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL or SHELXTL software) resolves bond lengths and angles, confirming the triazole-thiophene linkage and acetamide geometry. ORTEP-3 is often used for graphical representation .
    Pitfalls : Polymorphism or solvent inclusion in crystals may require multiple recrystallization attempts .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:
Discrepancies often arise in:

  • Tautomeric forms : The triazole ring may exhibit thione-thiol tautomerism, altering NMR shifts. DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria and compare with experimental data .
  • Solvent effects : Simulated spectra in polar solvents (e.g., DMSO) may mismatch experimental CDCl3_3 data. Explicit solvent models in computational workflows improve accuracy .
    Validation : Cross-check with X-ray structures (e.g., bond lengths for sulfur hybridization) or variable-temperature NMR to confirm dynamic equilibria .

Advanced: What strategies optimize the reaction yield of the triazole-thioacetamide linkage?

Answer:
Key variables include:

  • Base selection : Aqueous KOH (vs. NaOH) enhances thiolate formation, improving nucleophilicity. Excess base (>1.1 eq.) risks hydrolysis of chloroacetamide .
  • Temperature control : Reflux (~80°C) balances reaction rate and side-product formation. Microwave-assisted synthesis (50–100 W, 30 min) reduces reaction time by 40% .
  • Workup : Immediate precipitation in ice-water minimizes disulfide byproducts. Column chromatography (silica gel, ethyl acetate/hexane) further purifies the product .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Wear PPE (gloves, goggles) due to potential irritancy (similar to triazole-thiol analogs) .
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation of the thioether group .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid water contact to prevent sulfoxide formation .

Advanced: How is the anti-exudative or anticancer activity of this compound evaluated in preclinical studies?

Answer:

  • In vitro assays :
    • Anti-exudative : Carrageenan-induced paw edema in rats, measuring inhibition of plasma extravasation (dose range: 10–50 mg/kg) .
    • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2), with IC50_{50} values compared to reference drugs like doxorubicin .
  • Mechanistic studies : Western blotting for COX-2 or VEGF expression to link structure-activity relationships (e.g., methoxyphenyl group’s role in COX-2 inhibition) .

Advanced: What computational tools model the interaction of this compound with biological targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Maestro predicts binding to enzymes like COX-2 (PDB ID: 5KIR). The thiophene-triazole moiety often occupies hydrophobic pockets .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (20–100 ns trajectories). Key metrics include RMSD (<2 Å) and hydrogen bond occupancy with catalytic residues .
    Validation : Compare with mutagenesis data (e.g., Ala-scanning of target residues) to refine models .

Basic: How are impurities or degradation products characterized during quality control?

Answer:

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) detect sulfoxide (m/z +16) or hydrolyzed acetamide (m/z –42) .
  • Stability studies : Accelerated conditions (40°C/75% RH for 6 months) identify major degradants. Forced degradation (acid/alkali exposure) reveals pH-sensitive bonds .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix effects : Plasma proteins bind the lipophilic thiophene group, reducing recovery. Protein precipitation with acetonitrile (1:3 v/v) improves detection .
  • Sensitivity : LC-MS/MS (MRM mode) enhances LOQ to 1 ng/mL. Use deuterated analogs (e.g., d3_3-methoxyphenyl) as internal standards .
    Validation : Follow ICH M10 guidelines for linearity (r2^2 >0.99), precision (CV <15%), and carryover assessment .

Advanced: How can crystallographic data resolve ambiguities in stereoelectronic effects of the thioacetamide group?

Answer:

  • Electron density maps : High-resolution (<1.0 Å) data from synchrotron sources (e.g., APS) reveal sulfur lone-pair orientation and C–S bond polarization .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts) influencing crystal packing and stability .
    Software : OLEX2 integrates SHELXL refinement and CrystalExplorer for visualization .

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